![molecular formula C16H17N3O3 B14464937 2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate CAS No. 69451-77-0](/img/structure/B14464937.png)
2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate is a compound that features a pyridine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyridine ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with an appropriate amine under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid and the amine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyridine-3-carbonyl)amino]propionic acid
- 2-[(Pyridine-3-carbonyl)amino]benzoic acid
- 2-amino-3-carboxy pyridine
Uniqueness
Its ability to undergo multiple types of reactions and its role as a building block in complex molecule synthesis make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
69451-77-0 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(pyridine-3-carbonylamino)butyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17N3O3/c1-2-14(19-15(20)12-5-3-7-17-9-12)11-22-16(21)13-6-4-8-18-10-13/h3-10,14H,2,11H2,1H3,(H,19,20) |
InChI Key |
CIHGVTVIYOWJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


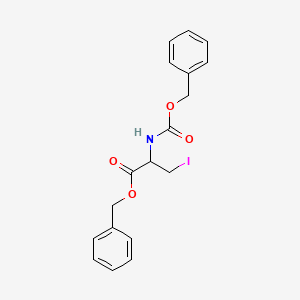
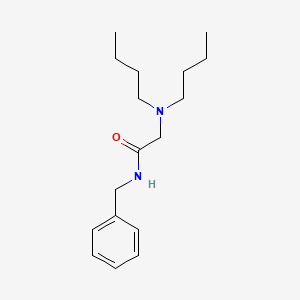
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
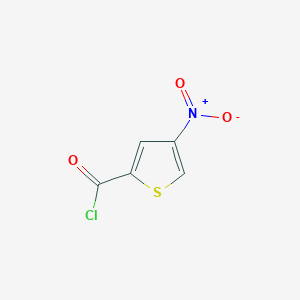
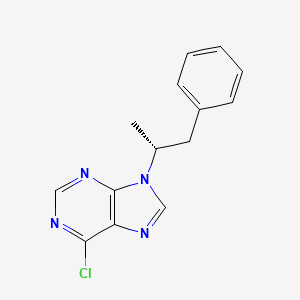
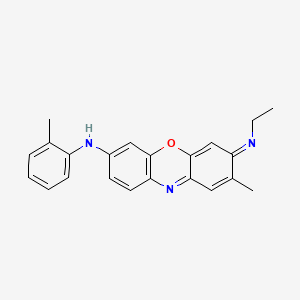


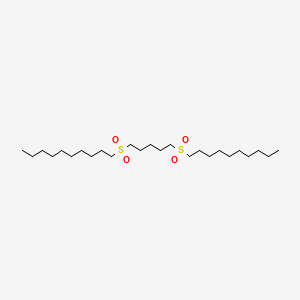
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
